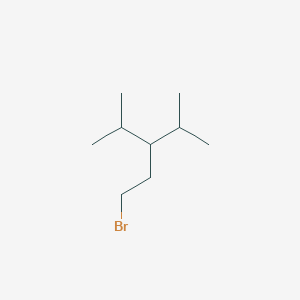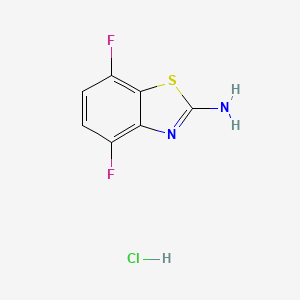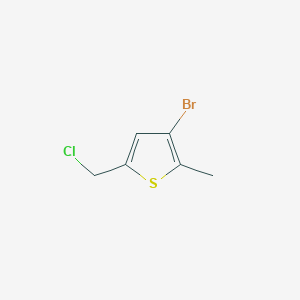
1-Bromo-4-methyl-3-(propan-2-yl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methyl-3-(propan-2-yl)pentane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon atom in the alkane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane can be synthesized through the bromination of 4-methyl-3-(propan-2-yl)pentane. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired carbon atom .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: Alkenes.
Reduction: Alkanes.
Applications De Recherche Scientifique
1-Bromo-4-methyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-Bromo-4-methylpentane: Similar structure but lacks the isopropyl group.
1-Bromo-3-methylbutane: Shorter carbon chain and different branching.
1-Bromo-2-methylpropane: Even shorter carbon chain with different branching.
Uniqueness: 1-Bromo-4-methyl-3-(propan-2-yl)pentane is unique due to its specific branching and the presence of both a methyl and an isopropyl group. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-4-methyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C9H19Br/c1-7(2)9(5-6-10)8(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
WATCPATZIOJEJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)



![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)

